

The Biological Activity of 2-Methylbut-3-enoic Acid: A Prospective Technical Guide

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Compound of Interest

Compound Name: 2-Methylbut-3-enoic acid

Cat. No.: B1661977

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Disclaimer: This document provides a technical overview of **2-Methylbut-3-enoic acid**. It is important to note that publicly available research on the specific biological activity of this compound is limited. Much of the information presented herein is based on its chemical properties, its role as a synthetic intermediate, and analogies drawn from structurally related molecules. This guide is intended for researchers, scientists, and drug development professionals as a framework for potential investigation.

Introduction

2-Methylbut-3-enoic acid, a branched-chain unsaturated fatty acid, is a molecule of interest primarily for its utility in chemical synthesis.^{[1][2]} Its chemical structure, featuring a carboxylic acid group and a vinyl group, provides a versatile scaffold for the creation of more complex molecules. While its direct biological effects are not extensively documented, its structural similarity to other biologically active short-chain fatty acids and butenoic acid derivatives suggests potential for physiological activity.

The most prominent application of **2-Methylbut-3-enoic acid** is as a key chiral intermediate in the synthesis of Milvexian, an investigational oral Factor Xla inhibitor. This role underscores the importance of its stereochemistry in the development of targeted therapeutics. This guide will summarize the known properties of **2-Methylbut-3-enoic acid** and explore its potential biological activities based on available data for related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of **2-Methylbut-3-enoic acid** is provided in the table below. This information is crucial for its handling, formulation, and for understanding its potential interactions in biological systems.

Property	Value	Reference
Molecular Formula	C5H8O2	[1]
Molecular Weight	100.12 g/mol	[1]
CAS Number	53774-20-2	[1][2]
Appearance	Colorless to almost colorless clear liquid	[3]
Boiling Point	42-43 °C at 0.1 mmHg	[2][4]
Density	0.968 g/mL at 20 °C	[2]
pKa	4.36 ± 0.10 (Predicted)	[2]

Known Applications

The primary documented application of **2-Methylbut-3-enoic acid** is in synthetic organic chemistry.

- Pharmaceutical Intermediate: The (R)-enantiomer of **2-Methylbut-3-enoic acid** is a critical building block for the synthesis of Milvexian, a novel anticoagulant. Its specific chiral structure is essential for the stereospecific synthesis of this Factor XIa inhibitor.

Potential Biological Activities: A Comparative Analysis

While direct evidence for the biological activity of **2-Methylbut-3-enoic acid** is scarce, the activities of structurally related compounds can provide insights into its potential therapeutic effects. The following table summarizes the known biological activities of similar molecules.

Compound	Structure	Known Biological Activities	Potential Relevance for 2-Methylbut-3-enoic acid
2-Methylbutanoic acid	Saturated branched-chain fatty acid	Possesses anti-inflammatory, antioxidant, antimicrobial, and hepatoprotective properties. ^[5] It is involved in energy and lipid metabolism. ^[6]	The structural similarity suggests that 2-Methylbut-3-enoic acid might also exhibit anti-inflammatory or antimicrobial effects. Its unsaturated nature could influence the potency and mechanism of action.
4-Phenyl-3-butenoic acid	Butenoic acid derivative	Acts as an inhibitor of peptidylglycine alpha-monooxygenase (PAM), an enzyme involved in the biosynthesis of neuropeptide mediators of inflammation like Substance P and CGRP. ^[7] It has demonstrated anti-inflammatory effects in animal models. ^[7]	This suggests that the butenoic acid scaffold can interact with enzymatic targets. 2-Methylbut-3-enoic acid could potentially modulate other enzymatic pathways.
2-Butenoic acid (Crotonic acid)	Isomer of butenoic acid	Exhibits antimicrobial properties and can influence cellular metabolism by affecting the p53 signaling pathway. ^[8]	The presence of a double bond in 2-Methylbut-3-enoic acid may confer antimicrobial properties. Its influence on cell

signaling pathways is
a plausible area of
investigation.

Hypothetical Experimental Protocols for Biological Activity Screening

Given the lack of direct data, the following protocols are proposed as a starting point for investigating the biological activity of **2-Methylbut-3-enoic acid**. These are general methods and would require optimization.

In Vitro Anti-inflammatory Activity Assay

This protocol describes a method to assess the anti-inflammatory potential of **2-Methylbut-3-enoic acid** by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

- RAW 264.7 macrophage cell line
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Lipopolysaccharide (LPS) from *E. coli*
- **2-Methylbut-3-enoic acid**
- Griess Reagent
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

Procedure:

- Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- Cell Viability Assay (MTT Assay):
 - Seed cells in a 96-well plate and treat with various concentrations of **2-Methylbut-3-enoic acid** for 24 hours.
 - Add MTT solution and incubate for 4 hours.
 - Add solubilization solution (e.g., DMSO) and measure absorbance at 570 nm to determine the non-toxic concentration range of the compound.
- Nitric Oxide (NO) Production Assay:
 - Seed RAW 264.7 cells in a 96-well plate.
 - Pre-treat cells with non-toxic concentrations of **2-Methylbut-3-enoic acid** for 1 hour.
 - Stimulate the cells with LPS (1 µg/mL) for 24 hours.
 - Collect the cell culture supernatant.
 - Mix the supernatant with Griess reagent and measure the absorbance at 540 nm.
 - A decrease in absorbance compared to the LPS-only control would indicate an inhibition of NO production.

Antimicrobial Activity Assay

This protocol outlines a method to determine the minimum inhibitory concentration (MIC) of **2-Methylbut-3-enoic acid** against common bacterial strains using a broth microdilution method.

Materials:

- Bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- Mueller-Hinton Broth (MHB)

- **2-Methylbut-3-enoic acid**

- 96-well microtiter plates
- Spectrophotometer

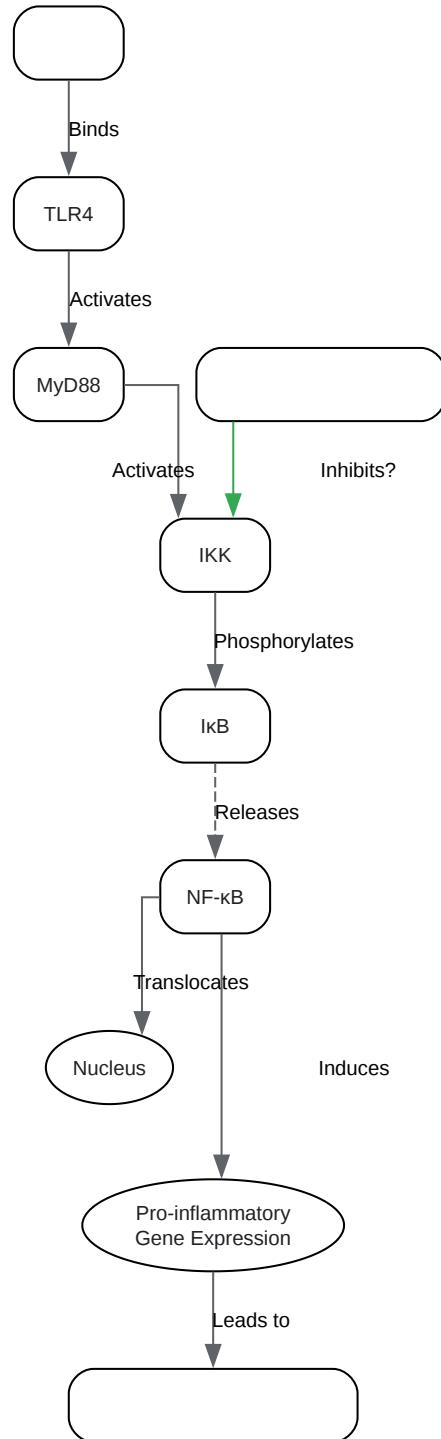
Procedure:

- Preparation of Inoculum: Grow bacterial strains in MHB to a turbidity equivalent to a 0.5 McFarland standard.
- Serial Dilution: Prepare a two-fold serial dilution of **2-Methylbut-3-enoic acid** in MHB in a 96-well plate.
- Inoculation: Add the prepared bacterial inoculum to each well.
- Incubation: Incubate the plates at 37°C for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.

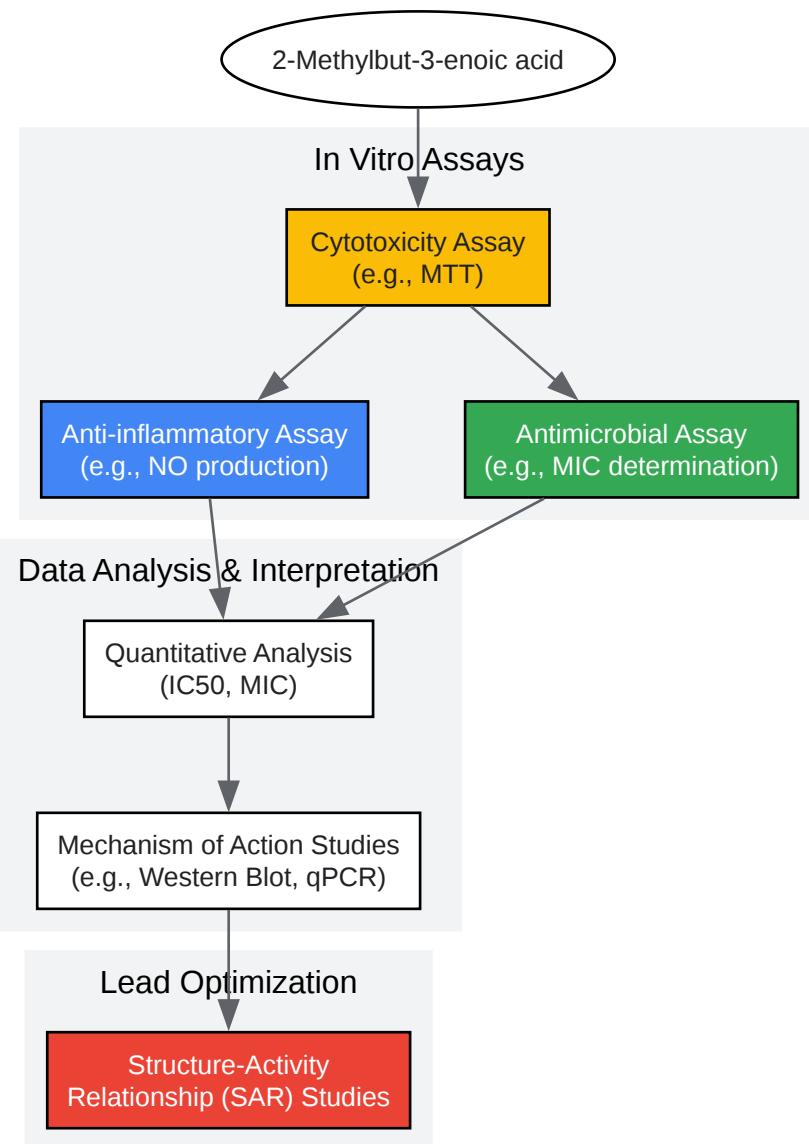
Visualizations of Potential Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate a hypothetical signaling pathway that could be influenced by a short-chain fatty acid and a general workflow for screening the biological activity of **2-Methylbut-3-enoic acid**.

Hypothetical Anti-inflammatory Signaling Pathway



Experimental Workflow for Bioactivity Screening

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